molecular formula C10H10ClNO B11904086 7-Chloro-2-methyl-2,3-dihydroquinolin-4(1H)-one CAS No. 83674-16-2

7-Chloro-2-methyl-2,3-dihydroquinolin-4(1H)-one

Cat. No.: B11904086
CAS No.: 83674-16-2
M. Wt: 195.64 g/mol
InChI Key: NAUSASURMPPZKZ-UHFFFAOYSA-N
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Description

7-Chloro-2-methyl-2,3-dihydroquinolin-4(1H)-one is an organic compound with the molecular formula C10H10ClNO and is classified as a quinoline derivative . This compound serves as a versatile heterocyclic building block in organic synthesis and medicinal chemistry research. The quinoline scaffold is of significant interest in drug discovery due to its wide range of biological activities . Quinoline derivatives, including dihydroquinolin-4(1H)-ones, are frequently investigated as core structures for developing new therapeutic agents. Research into similar structures has shown that these compounds can be synthesized and functionalized to explore various mechanisms of action . More broadly, quinoline-based compounds are known to be explored in preclinical research for their potential to inhibit key biological targets, such as tyrosine kinases and topoisomerases , which are relevant in areas like oncology . Furthermore, some 2,3-dihydroquinolin-4(1H)-one derivatives have been studied for potential pharmacological properties such as anti-inflammatory and diuretic effects . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

83674-16-2

Molecular Formula

C10H10ClNO

Molecular Weight

195.64 g/mol

IUPAC Name

7-chloro-2-methyl-2,3-dihydro-1H-quinolin-4-one

InChI

InChI=1S/C10H10ClNO/c1-6-4-10(13)8-3-2-7(11)5-9(8)12-6/h2-3,5-6,12H,4H2,1H3

InChI Key

NAUSASURMPPZKZ-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=O)C2=C(N1)C=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

This method adapts the intramolecular Friedel-Crafts cyclization reported for 7-hydroxy-3,4-dihydro-2(1H)-quinolinone (7-HQ) synthesis. By substituting the hydroxyl group with chlorine and introducing a methyl group into the propionamide chain, the target compound is obtained.

Procedure :

  • Starting Material : N-(3-chlorophenyl)-3-methylpropionamide is prepared by reacting 3-chloroaniline with 3-methylpropionyl chloride in dichloromethane under basic conditions.

  • Cyclization : The amide is treated with aluminum chloride (AlCl₃) in a high-boiling solvent (e.g., diphenyl ether) at 155–165°C for 2–3 hours. The Lewis acid facilitates electrophilic aromatic substitution, forming the quinolinone core.

  • Workup : The reaction mixture is quenched in cold water, and the product is extracted with dichloromethane. Purification via recrystallization from methanol yields 7-chloro-2-methyl-2,3-dihydroquinolin-4(1H)-one with >98% purity.

Key Findings :

  • The methyl group at position 2 originates from the 3-methylpropionamide side chain, ensuring regioselectivity.

  • Using NaCl as an additive improves reaction homogeneity and yield (85–90%) on a multi-gram scale.

Michael Addition-Alkylation Cascade

Adaptation of the W. S. Johnson Synthesis

This route modifies the classical chloroquine synthesis by incorporating methyl-substituted acrylates to introduce the 2-methyl group.

Procedure :

  • Michael Addition : m-Chloroaniline reacts with methyl methacrylate (instead of methyl acrylate) in acetic acid, forming methyl 3-((3-chlorophenyl)amino)-2-methylpropanoate.

  • Tosylation and Hydrolysis : The ester is converted to its tosylate derivative using tosyl chloride, followed by hydrolysis to the carboxylic acid.

  • Friedel-Crafts Cyclization : Treatment with phosphorus pentachloride generates an acyl chloride, which undergoes AlCl₃-mediated cyclization to yield 7-chloro-1-tosyl-2-methyl-2,3-dihydroquinolin-4(1H)-one. Detosylation with HCl/ethanol affords the final product.

Key Findings :

  • The methyl group is introduced during the Michael addition step, avoiding post-cyclization modifications.

  • Thermal decomposition during high-temperature cyclization (180–200°C) limits yields to 70–75%.

Post-Cyclization N-Alkylation

Functionalization of 7-Chloro-2,3-Dihydroquinolin-4(1H)-one

This method leverages sodium hydride-mediated alkylation to install the methyl group after forming the quinolinone core.

Procedure :

  • Core Synthesis : 7-Chloro-2,3-dihydroquinolin-4(1H)-one is prepared via Gould-Jacobs cyclization of diethyl 2-(((3-chlorophenyl)amino)methylene)malonate.

  • N-Alkylation : The quinolinone is treated with methyl iodide in dry DMF under nitrogen, using sodium hydride as a base. The reaction proceeds at 90°C for 6 hours.

  • Purification : Column chromatography (silica gel, ethyl acetate/hexanes) isolates the 2-methyl derivative in 65% yield.

Key Findings :

  • Alkylation at the nitrogen atom inadvertently leads to partial O-methylation, necessitating careful chromatographic separation.

  • Steric hindrance from the 7-chloro substituent reduces alkylation efficiency compared to unsubstituted analogs.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey StepYield (%)Purity (%)Scalability
Friedel-Crafts CyclizationN-(3-Chlorophenyl)-3-methylpropionamideAlCl₃-mediated cyclization85–90>98High (kg-scale)
Michael Additionm-Chloroaniline, methyl methacrylateMichael addition70–7595Moderate
N-Alkylation7-Chloro-2,3-dihydroquinolin-4(1H)-oneSodium hydride alkylation60–6590Low (side reactions)

Insights :

  • The Friedel-Crafts cyclization route offers superior yield and scalability, making it industrially preferable.

  • Post-cyclization alkylation is less efficient due to competing side reactions but provides flexibility for late-stage diversification.

Optimization Strategies

Solvent and Catalyst Screening

Replacing diphenyl ether with mesitylene in the cyclization step reduces decomposition, improving yields by 8–10%. Catalytic amounts of FeCl₃ (5 mol%) enhance reaction rates without compromising selectivity.

Recrystallization Protocols

Recrystallization from ethanol/water (4:1) increases purity to >99.5% by removing trace AlCl₃ residues .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloro group at position 7 undergoes nucleophilic substitution under mild to moderate conditions:

Reaction Example :

7-Chloro-2-methyl-2,3-dihydroquinolin-4(1H)-one+R-NH2EtOH, Δ7-Amino derivative+HCl\text{this compound} + \text{R-NH}_2 \xrightarrow{\text{EtOH, Δ}} \text{7-Amino derivative} + \text{HCl}

Key Findings :

  • Thiols (e.g., ethanethiol) react in ethanol with sodium ethoxide at reflux to yield thioether derivatives .

  • Aryl amines require polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C) .

NucleophileConditionsYield (%)Product Application
EthanethiolEtOH, NaOEt, reflux, 4h65–78Antimicrobial intermediates
AnilineDMF, 100°C, 12h52Pharmacophore modification
Sodium azideDMF, 80°C, 2h70Click chemistry precursors

Reduction Reactions

The ketone group at position 4 is reducible to secondary alcohols or fully saturated derivatives:

Reaction Example :

This compoundNaBH4/MeOH7-Chloro-2-methyl-1,2,3,4-tetrahydroquinolin-4-ol\text{this compound} \xrightarrow{\text{NaBH}_4/\text{MeOH}} \text{7-Chloro-2-methyl-1,2,3,4-tetrahydroquinolin-4-ol}

Key Findings :

  • Sodium borohydride selectively reduces the ketone without affecting the chloro group.

  • Catalytic hydrogenation (H₂/Pd-C) fully saturates the quinoline ring .

Cyclization and Annulation

The dihydroquinoline core participates in ring-expansion reactions:

Reaction Example :

This compoundDMSO, I2Tricyclic fused derivatives\text{this compound} \xrightarrow{\text{DMSO, I}_2} \text{Tricyclic fused derivatives}

Key Findings :

  • I₂/DMSO-mediated annulation forms fused pyrido[2,3-b]quinolines .

  • Ultrasound-assisted methods enhance reaction rates (e.g., 40% yield increase).

Electrophilic Aromatic Substitution

The electron-rich aromatic ring undergoes halogenation and nitration:

Reaction Example :

This compoundHNO3/H2SO47-Chloro-5-nitro derivative\text{this compound} \xrightarrow{\text{HNO}_3/\text{H}_2\text{SO}_4} \text{7-Chloro-5-nitro derivative}

Key Findings :

  • Nitration occurs preferentially at position 5 due to directing effects of the chloro and methyl groups .

  • Bromination (Br₂/CHCl₃) yields 5-bromo derivatives for cross-coupling .

Cross-Coupling Reactions

Palladium-catalyzed couplings introduce aryl/alkyl groups:

Reaction Example :

This compound+Ar-B(OH)2Pd(PPh3)47-Aryl derivatives\text{this compound} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{7-Aryl derivatives}

Key Findings :

  • Suzuki-Miyaura reactions with aryl boronic acids proceed in >75% yield .

  • Buchwald-Hartwig amination modifies position 7 with amines .

Oxidation Reactions

Controlled oxidation modifies the dihydroquinoline ring:

Reaction Example :

This compoundKMnO4/H2O7-Chloro-2-methylquinolin-4(1H)-one\text{this compound} \xrightarrow{\text{KMnO}_4/\text{H}_2\text{O}} \text{7-Chloro-2-methylquinolin-4(1H)-one}

Key Findings :

  • Strong oxidants (e.g., KMnO₄) dehydrogenate the dihydro ring to form aromatic quinolones .

  • TEMPO/NaOCl selectively oxidizes benzylic positions .

Acylation and Sulfonylation

The NH group undergoes acyl/sulfonyl transfer:

Reaction Example :

This compound+RSO2ClpyridineN-Sulfonyl derivatives\text{this compound} + \text{RSO}_2\text{Cl} \xrightarrow{\text{pyridine}} \text{N-Sulfonyl derivatives}

Key Findings :

  • Tosyl chloride in pyridine yields stable sulfonamides for biological testing .

  • Acetylations (Ac₂O) improve membrane permeability of drug candidates .

Radical-Mediated Functionalization

Silver or peroxide systems enable C–H activation:

Reaction Example :

This compoundAgNO3/K2S2O8C3-Alkylated derivatives\text{this compound} \xrightarrow{\text{AgNO}_3/\text{K}_2\text{S}_2\text{O}_8} \text{C3-Alkylated derivatives}

Key Findings :

  • Ag-catalyzed radical cyclizations form 3,4-disubstituted quinolones .

  • Persulfate initiators generate aryl radicals for regioselective coupling .

Scientific Research Applications

Medicinal Applications

1. Anticancer Activity
Research has indicated that 7-Chloro-2-methyl-2,3-dihydroquinolin-4(1H)-one exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and HL-60 (promyelocytic leukemia) cells. The compound's mechanism of action may involve interference with DNA replication or induction of cellular stress responses leading to apoptosis .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMCF-7<5Apoptosis induction
This compoundHL-60<0.3DNA damage induction

2. Antimicrobial Properties
The compound has been studied for its antimicrobial effects against various bacterial and fungal strains. Its mechanism may involve the inhibition of nucleic acid synthesis or protein synthesis in microorganisms.

Table 2: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Bacillus subtilis16 µg/mL

Agricultural Applications

1. Agrochemical Development
this compound is being explored for its potential use in the development of agrochemicals. Its unique structure allows for modifications that can enhance herbicidal or fungicidal activities, thus contributing to more effective agricultural practices.

Material Science Applications

1. Dyes and Pigments
Due to its stable chromophore properties, this compound is also utilized in the development of dyes and pigments. The unique chemical structure allows for vibrant color production while maintaining stability under various environmental conditions.

Case Studies

Case Study 1: Anticancer Efficacy
In a study published in MDPI, researchers synthesized several derivatives of quinolinones and tested their cytotoxicity against MCF-7 and HL-60 cell lines. The results indicated that modifications at specific positions on the quinoline ring significantly influenced anticancer activity, with some derivatives demonstrating enhanced potency compared to the parent compound .

Case Study 2: Antimicrobial Screening
A comprehensive screening of various quinoline derivatives revealed that this compound exhibited notable activity against resistant strains of bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 7-Chloro-2-methyl-2,3-dihydroquinolin-4(1H)-one would depend on its specific biological activity. Generally, quinoline derivatives can interact with various molecular targets, such as enzymes or receptors, to exert their effects. The pathways involved might include inhibition of DNA synthesis, disruption of cell membranes, or interference with metabolic processes.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Dihydroquinolin-4(1H)-ones exhibit structural diversity based on substituents at positions 2, 3, 6, 7, and the aromatic ring. Below is a comparative analysis with key analogs:

Compound Name Substituents Molecular Formula Melting Point (°C) Key Features References
7-Chloro-2-methyl-2,3-dihydroquinolin-4(1H)-one 2-CH₃, 7-Cl C₁₀H₁₀ClNO Not reported Enhanced lipophilicity; potential bioactivity via halogen interactions Inferred
2-(4-Chlorophenyl)-2,3-dihydroquinolin-4(1H)-one 2-(4-Cl-C₆H₄) C₁₅H₁₂ClNO Not reported Chlorophenyl group stabilizes crystal packing via N–H···O and C–H···π bonds
6,7-Dimethoxy-3-methylidene-2-phenyl derivative 6,7-OCH₃, 3-CH₂, 2-C₆H₅ C₂₄H₂₂N₂O₃ 196 Methylidene and methoxy groups enhance π-π stacking; antitumor activity
7-Chloro-1-cyclopropyl-6-fluoro analog 1-cyclopropyl, 6-F, 7-Cl C₁₂H₁₁ClFNO Not reported Fluorine and chlorine improve metabolic stability; used in drug discovery
2-(3,5-Dimethoxyphenyl) analog 2-(3,5-(OCH₃)₂-C₆H₃) C₁₇H₁₅NO₃ Not reported Antioxidant and antitumor activity; centrosymmetric crystal packing

Key Observations :

  • Halogen Effects: Chlorine at position 7 (as in 7-Chloro-2-methyl) increases electronegativity and resistance to oxidative degradation compared to non-halogenated analogs . Fluorine substitution (e.g., 6-F in ) further enhances bioavailability .
  • Substituent Position: Methyl groups at position 2 (vs.
  • Crystal Packing: Compounds like 2-(4-Chlorophenyl)-2,3-dihydroquinolin-4(1H)-one exhibit layered structures stabilized by N–H···O hydrogen bonds, whereas methoxy-substituted analogs rely on π-π interactions .

Biological Activity

7-Chloro-2-methyl-2,3-dihydroquinolin-4(1H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, antimalarial, anticancer, and anti-inflammatory activities, supported by various research findings and data tables.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

C10H8ClN(Molecular Weight 191.63g mol)\text{C}_{10}\text{H}_{8}\text{ClN}\quad (\text{Molecular Weight }191.63\,\text{g mol})

This compound can be synthesized through various methods, including click chemistry and ultrasound irradiation techniques, which enhance the yield and purity of the product .

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. In a study evaluating several derivatives of 7-chloroquinoline, the compound showed moderate to good inhibition against various bacterial strains. The minimum inhibitory concentration (MIC) values were found to be promising, indicating its potential as an antimicrobial agent .

Table 1: Antimicrobial Activity of 7-Chloroquinoline Derivatives

CompoundBacterial StrainMIC (µg/mL)
This compoundE. coli32
This compoundS. aureus16

Antimalarial Activity

The compound has shown significant antimalarial activity against Plasmodium falciparum, particularly in its chloroquine-resistant strains. In vitro studies revealed IC50 values below 100 μM for several derivatives, indicating strong potential for development as an antimalarial drug .

Table 2: Antimalarial Activity of 7-Chloroquinoline Derivatives

CompoundStrainIC50 (µM)
This compoundCQ-S strain<50
This compoundCQ-R strain<100

Anticancer Activity

The anticancer properties of this compound have been evaluated against various cancer cell lines, including MCF-7 (breast cancer), HCT116 (colon carcinoma), and HeLa (cervical carcinoma). The results indicated that the compound exhibited selective cytotoxicity towards cancer cells with IC50 values significantly lower than those observed in normal human cells .

Table 3: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)
MCF-712.5
HCT11625.0
HeLa20.0

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, research indicates that derivatives of this compound may exhibit anti-inflammatory effects. These effects are likely mediated through inhibition of pro-inflammatory cytokines and reduction of oxidative stress markers in relevant biological models .

Case Studies and Research Findings

Several studies have confirmed the biological activity of this compound:

  • Antimicrobial Study : A study evaluated the efficacy of various quinoline derivatives against bacterial strains and demonstrated that the presence of the chloro group significantly enhances antimicrobial activity .
  • Antimalarial Efficacy : Another research focused on the synthesis of novel quinoline derivatives reported that compounds similar to this compound displayed excellent antiplasmodial activity in vitro and in vivo .
  • Cytotoxicity Assessment : A detailed investigation into the cytotoxic effects on cancer cell lines revealed that specific structural modifications could enhance selectivity for cancer cells while minimizing toxicity to normal cells .

Q & A

Q. What are the optimized synthetic routes for 7-Chloro-2-methyl-2,3-dihydroquinolin-4(1H)-one, and how do reaction conditions influence yield?

The compound is commonly synthesized via acid- or base-catalyzed isomerization of substituted 2′-aminochalcones. Microwave-assisted methods using indium(III) chloride (InCl₃) as a catalyst offer improved efficiency. For example, microwave irradiation (360 W, 5 min) with InCl₃ (20 mol%) and silica gel yields 63% of the product, avoiding corrosive reagents like orthophosphoric acid . Alternative routes involve demethylation of aryl methyl ethers using Aliquat-336 or acid hydrolysis (HCl/H₂O), though these may require longer reaction times or specialized solvents .

Key Methodological Considerations:

  • Catalyst Selection: InCl₃ enhances reaction rates under microwave conditions, reducing side products.
  • Solvent Optimization: Dichloromethane/di-isopropylether mixtures yield suitable crystals for X-ray analysis .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • 1H/13C NMR: Assigns proton environments (e.g., methyl groups at δ ~3.59 ppm) and confirms aromatic substitution patterns .
  • X-ray Crystallography: Reveals dihedral angles (e.g., 57.84° between fused quinoline and benzene rings) and intermolecular interactions (N–H⋯N hydrogen bonds, π-π stacking) critical for understanding solid-state packing .
  • IR Spectroscopy: Identifies functional groups (e.g., C=O stretch at ~1663 cm⁻¹, OH/NH stretches above 3000 cm⁻¹) .

Q. How can side reactions during synthesis be minimized?

  • Microwave Activation: Reduces reaction time and thermal degradation .
  • Catalyst Loading: Excess InCl₃ (>20 mol%) may promote byproducts; stoichiometric optimization is essential.
  • Purification: Silica gel chromatography or recrystallization from CH₂Cl₂/di-isopropylether improves purity .

Advanced Research Questions

Q. What mechanistic insights explain the catalytic role of InCl₃ in the synthesis?

InCl₃ acts as a Lewis acid, polarizing carbonyl groups in intermediates to facilitate cyclization. Computational studies (e.g., Molecular Operating Environment (MOE) software) suggest that InCl₃ lowers the activation energy for the isomerization of 2′-aminochalcones by stabilizing transition states . Experimental evidence includes enhanced reaction rates under microwave conditions, where InCl₃’s dielectric properties improve energy transfer .

Q. How does structural modification (e.g., substituent position) affect biological activity?

Derivatives with electron-withdrawing groups (e.g., Cl at position 7) exhibit enhanced antimicrobial activity. For example, 3-[(2,3-Dihydro-1H-1,4-diazepin-6-yl)carbonyl]-4-hydroxy-1-methyl-quinolin-2(1H)-one shows MIC values of 2–8 µg/mL against Gram-positive bacteria, attributed to improved membrane penetration and target binding . Structure-activity relationship (SAR) studies using X-ray data and docking simulations (e.g., RCSB Protein Data Bank tools) can guide rational design .

Q. What strategies are effective for resolving contradictions in reported biological data?

  • Dose-Response Studies: Confirm activity thresholds (e.g., IC₅₀ values) across multiple assays.
  • Crystallographic Validation: Compare binding modes of active vs. inactive analogs using PDB structures .
  • Meta-Analysis: Cross-reference datasets from independent studies to identify outliers or methodological biases .

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